Nonanal-2,4-dinitrophenylhydrazone 100 microg/mL in Acetonitrile

Description

Nucleophilic Addition

The primary amine group of DNPH attacks the electrophilic carbonyl carbon of nonanal, forming a tetrahedral intermediate. This step is rate-determining and depends on the electron-withdrawing effects of the nitro groups on DNPH, which enhance the electrophilicity of the hydrazine nitrogen. The intermediate stabilizes through resonance delocalization across the aromatic ring and nitro substituents.

Acid-Catalyzed Dehydration

Protonation of the hydroxyl group in the tetrahedral intermediate facilitates water elimination, yielding the conjugated hydrazone product. Sulfuric acid or other Brønsted acids catalyze this step by lowering the activation energy for dehydration. The reaction’s overall stoichiometry is 1:1, as shown:

$$

\text{Nonanal} + \text{DNPH} \xrightarrow{\text{H}^+} \text{Nonanal-DNPH} + \text{H}_2\text{O}

$$

Table 1: Kinetic Parameters for Nonanal-DNPH Formation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Constant (k) | $$3.2 \times 10^{-3} \, \text{s}^{-1}$$ | 130°C, toluene | |

| Activation Energy (Eₐ) | $$58.4 \, \text{kJ/mol}$$ | pH 2–4, acetonitrile |

The crystalline hydrazone product exhibits a bright yellow-orange color due to extended π-conjugation between the aromatic DNPH moiety and the hydrazone bond. Modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, confirm the structure through characteristic signals at δ 8.5–9.0 ppm (aromatic protons) and m/z 295.1 ([M+H]⁺).

Properties

Molecular Formula |

C15H22N4O4 |

|---|---|

Molecular Weight |

322.36 g/mol |

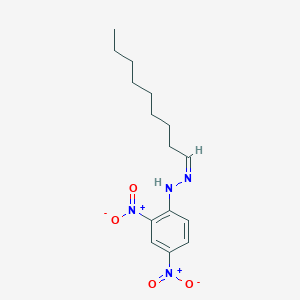

IUPAC Name |

2,4-dinitro-N-[(Z)-nonylideneamino]aniline |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11- |

InChI Key |

STBNOHBRCCXRIK-WJDWOHSUSA-N |

Isomeric SMILES |

CCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Nonanal-2,4-dinitrophenylhydrazone

The synthesis involves a condensation reaction between nonanal and 2,4-dinitrophenylhydrazine under acidic conditions. Key points are:

- Reactants : Nonanal (the aldehyde) and 2,4-dinitrophenylhydrazine (DNPH).

- Catalyst : Acid catalyst such as sulfuric acid or hydrochloric acid is used to promote the reaction.

- Reaction Conditions : The reaction typically occurs in an organic solvent, often acetonitrile, which facilitates dissolution and reaction kinetics.

- Product : The hydrazone derivative precipitates as a bright yellow to orange solid, characteristic of DNPH derivatives.

This reaction is well-established for aldehyde detection and quantification in environmental samples and analytical chemistry.

Purification of the Hydrazone

- The crude hydrazone product is filtered and washed with dilute acid (e.g., 2N HCl) and water to remove impurities.

- Recrystallization in acetonitrile is recommended to achieve high purity (>99%), verified by melting point or HPLC analysis.

- Recrystallization may be repeated until the desired purity is reached.

Preparation of 100 microg/mL Solution in Acetonitrile

Stock Solution Preparation

- Accurately weigh the purified Nonanal-2,4-dinitrophenylhydrazone solid.

- Dissolve the weighed amount in HPLC-grade acetonitrile to prepare a stock solution of 100 micrograms per milliliter concentration.

- The solution should be prepared in volumetric flasks to ensure precise volume measurement.

- Mix thoroughly to ensure complete dissolution.

Calculation Example for Preparation

| Parameter | Value |

|---|---|

| Target concentration | 100 micrograms/mL (100 µg/mL) |

| Molecular weight of hydrazone | 322.36 g/mol |

| Volume of solution | 100 mL |

| Mass of compound required | $$ 100 \, \mu g/mL \times 100 \, mL = 10,000 \, \mu g = 10 \, mg $$ |

Thus, dissolve 10 mg of Nonanal-2,4-dinitrophenylhydrazone in 100 mL of acetonitrile to prepare the 100 µg/mL solution.

Analytical Considerations and Quality Control

Verification of Purity

- Purity of the hydrazone derivative should be confirmed by HPLC or melting point analysis.

- Impurities can affect the accuracy of quantitative analysis; hence, purity above 99% is preferred.

Detailed Procedure Summary Table

| Step | Description | Notes/Conditions |

|---|---|---|

| Synthesis | React nonanal with 2,4-DNPH in presence of acid catalyst (H2SO4 or HCl) in acetonitrile | Reaction forms yellow-orange hydrazone solid |

| Isolation | Filter precipitate, wash with 2N HCl and water | Removes excess DNPH and impurities |

| Recrystallization | Recrystallize hydrazone in acetonitrile | Repeat until >99% purity confirmed by HPLC or melting point |

| Weighing | Weigh 10 mg of purified hydrazone | For 100 mL solution at 100 µg/mL |

| Dissolution | Dissolve in 100 mL HPLC-grade acetonitrile | Use volumetric flask, mix thoroughly |

| Storage | Store in amber, tightly sealed vial at 4 °C | Use within recommended timeframe |

Supporting Research and Methodology Insights

- The EPA Method 8315A outlines the use of DNPH derivatization for carbonyl compounds, emphasizing recrystallization of DNPH and derivative purification in acetonitrile for accurate analysis.

- Analytical methods for carbonyl-DNPH derivatives recommend the use of HPLC-grade acetonitrile for both synthesis and chromatographic analysis to ensure solvent purity and reproducibility.

- Acid catalysts enhance the hydrazone formation, but care must be taken to avoid precipitates such as DNPH hydrazine hydrochloride, which can occur with hydrochloric acid in acetonitrile.

- Liquid-liquid extraction and solid-phase extraction techniques are employed post-derivatization for sample cleanup, but for standard preparation, direct dissolution in acetonitrile is standard.

Chemical Reactions Analysis

Types of Reactions

Nonanal, 2-(2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions, where it forms stable hydrazone derivatives. These reactions are typically carried out in the presence of an acid and involve the elimination of water.

Common Reagents and Conditions

The common reagents used in the reactions involving Nonanal, 2-(2,4-dinitrophenyl)hydrazone include acids like hydrochloric acid or formic acid, and solvents such as DMF or acetonitrile. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction .

Major Products

The major product of the reaction between nonanal and 2,4-dinitrophenylhydrazine is Nonanal, 2-(2,4-dinitrophenyl)hydrazone itself. This compound is characterized by its stability and distinct melting point, which makes it useful for analytical purposes .

Scientific Research Applications

Analytical Chemistry

Derivatization of Carbonyl Compounds

One of the primary applications of Nonanal-2,4-dinitrophenylhydrazone is in the derivatization of carbonyl compounds for analytical purposes. The compound forms stable hydrazones that can be easily analyzed using chromatographic techniques. For example, a study demonstrated the quantification of various aldehydes and ketones by converting them into their respective 2,4-dinitrophenylhydrazone derivatives. The derivatization process involves mixing the carbonyl compound with a solution of 2,4-dinitrophenylhydrazine in acetonitrile, often acidified with formic acid to enhance reaction efficiency .

Table 1: Derivatization Process Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Concentration | 100 µg/mL |

| Acid | Formic acid |

| Reaction Time | 1 hour |

This method allows for the detection of carbonyl compounds at low concentrations (0.3–1.0 nM), providing a reliable approach for environmental monitoring and clinical analysis .

Biological Research

Antimicrobial and Antifungal Activities

The biological activity of Nonanal-2,4-dinitrophenylhydrazone has been investigated extensively. Research indicates that hydrazones derived from 2,4-dinitrophenylhydrazine exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that this compound effectively inhibits the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species including Candida spp. .

Table 2: Antimicrobial Activity of Nonanal-2,4-Dinitrophenylhydrazone

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

These findings suggest that Nonanal-2,4-dinitrophenylhydrazone could serve as a potential lead compound for developing new antimicrobial agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of hydrazones like Nonanal-2,4-dinitrophenylhydrazone. The introduction of different substituents on the phenyl ring significantly influences the compound's lipophilicity and electronic properties, which in turn affects its interaction with biological targets .

Key Findings on SAR:

- Lipophilicity : Increased lipophilicity enhances membrane permeability.

- Substituent Effects : Electron-withdrawing groups enhance antimicrobial activity compared to electron-donating groups.

- Hydrophobic Interactions : Greater hydrophobic character improves binding affinity to microbial membranes.

Case Studies

Several case studies have documented the effectiveness of Nonanal-2,4-dinitrophenylhydrazone in clinical settings:

- A study evaluated its efficacy against resistant strains of bacteria in immunocompromised patients, highlighting its potential as a therapeutic agent.

- Another investigation focused on its role in detecting volatile carbonyl compounds from food samples, emphasizing its utility in food safety assessments .

Mechanism of Action

The mechanism of action of Nonanal, 2-(2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a condensation reaction. The reaction mechanism includes the nucleophilic addition of the hydrazine group to the carbonyl group of nonanal, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nonanal-DNPH (inferred properties) with structurally similar DNPH derivatives, based on data from the provided evidence:

Notes:

- *Estimated molecular weight for Nonanal-DNPH, calculated by extrapolating from Decanal-DNPH (C10, MW 336.39) and Pentanal-DNPH (C5, MW 266.25).

- †Propionaldehyde-DNPH molecular weight inferred from its formula (C3H6O + DNPH reagent).

Research Findings

Molecular Weight and Chromatographic Behavior : Higher molecular weight DNPH derivatives (e.g., Decanal-DNPH, MW 336.39) exhibit longer retention times in reverse-phase HPLC compared to smaller aldehydes like Formaldehyde-DNPH (MW 210.15) due to increased hydrophobicity .

Solvent Compatibility: Acetonitrile is universally employed for DNPH derivatives due to its low UV absorbance and ability to dissolve both polar and non-polar analytes, ensuring consistent HPLC performance .

Detection Limits : Solutions at 100 µg/mL are standard for calibration, offering optimal sensitivity for detecting trace carbonyl compounds in complex matrices (e.g., food, air samples) .

Structural Impact on Stability : α,β-unsaturated aldehydes (e.g., Crotonaldehyde-DNPH) may require stabilized formulations to prevent degradation during storage .

Notes

Experimental validation is recommended for precise analytical parameters.

Concentration Standards : The 100 µg/mL concentration in acetonitrile is consistent across DNPH derivatives, facilitating method harmonization in multi-analyte workflows .

Emerging Applications : DNPH derivatives are increasingly used in cannabis product analysis to monitor residual solvents and degradation byproducts .

Quality Assurance : Certifications (e.g., ISO 17025) for DNPH standards ensure reliability in regulatory testing, as emphasized by LGC Quality and Dr. Ehrenstorfer .

Biological Activity

Nonanal-2,4-dinitrophenylhydrazone (NDPH) is a derivative formed from the reaction of nonanal, a nine-carbon aldehyde, with 2,4-dinitrophenylhydrazine (DNPH). This compound is often utilized in analytical chemistry for the identification and quantification of carbonyl compounds due to its stability and distinct spectroscopic properties. The biological activity of NDPH, particularly at a concentration of 100 µg/mL in acetonitrile, has garnered attention in various research contexts, including its implications in oxidative stress and potential cytotoxic effects.

The derivatization process involves the reaction of aldehydes with DNPH to form stable hydrazones, which can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The reaction typically occurs under acidic conditions, enhancing the stability of the resulting products. The chemical structure of NDPH can be represented as:

This compound exhibits distinct UV absorbance characteristics, making it suitable for quantitative analysis in biological samples .

Cytotoxicity and Genotoxicity

Research indicates that aldehydes like nonanal can exert cytotoxic effects in biological systems. Nonanal itself has been implicated in oxidative stress pathways that lead to cellular damage. In vitro studies have demonstrated that exposure to aldehydes can induce apoptosis in various cell types, potentially through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation .

The formation of NDPH from nonanal may also influence its biological activity. As a hydrazone derivative, NDPH is less reactive than free nonanal, which could alter its cytotoxic potential. However, studies suggest that the presence of such derivatives can still contribute to oxidative stress responses in cells .

Analytical Applications

The derivatization of nonanal into NDPH allows for sensitive detection and quantification of this compound in biological matrices. For example, studies have employed HPLC methods to measure levels of nonanal and its derivatives in exhaled breath condensate (EBC), revealing significant correlations between aldehyde levels and oxidative stress markers in patients with respiratory diseases .

Case Studies

- Oxidative Stress in Respiratory Diseases : A study analyzed EBC samples from patients with chronic obstructive pulmonary disease (COPD) and found elevated levels of nonanal derivatives, suggesting a link between oxidative stress and disease severity. The use of NDPH facilitated the quantification of these aldehydes, supporting the hypothesis that lipid peroxidation products contribute to respiratory inflammation .

- Cancer Biomarker Detection : Research has explored the use of nonanal as a potential biomarker for lung cancer detection. A sensor developed for detecting nonanal gas demonstrated high sensitivity and specificity, indicating its utility as a diagnostic tool. The sensor's performance was enhanced by incorporating NDPH as part of the detection mechanism .

Data Summary

| Biological Activity | Findings |

|---|---|

| Cytotoxic Effects | Induction of apoptosis via ROS generation |

| Genotoxic Effects | Potential DNA damage linked to oxidative stress |

| Analytical Sensitivity | HPLC detection limits for NDPH derivatives: 0.3–1.0 nM |

| Clinical Relevance | Elevated nonanal levels correlate with respiratory diseases |

Q & A

Q. How should Nonanal-2,4-dinitrophenylhydrazone (Nonanal-DNPH) solutions be prepared and standardized for analytical use?

- Methodological Answer : Nonanal-DNPH solutions are typically prepared by derivatizing nonanal (an aldehyde) with 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile. The reaction occurs under acidic conditions (e.g., HCl catalyst) to form the hydrazone derivative. Standardization involves verifying concentration via UV-Vis spectroscopy (absorption at ~360 nm for DNPH derivatives) or HPLC with a calibrated reference standard. Ensure the absence of unreacted DNPH by monitoring peak purity in chromatograms .

Q. What are the recommended storage conditions and stability limits for Nonanal-DNPH in acetonitrile?

- Methodological Answer : Store at -18°C in amber vials to prevent photodegradation and solvent evaporation. Stability studies for similar DNPH derivatives (e.g., formaldehyde-DNPH) show <5% degradation over 6 months under these conditions. Prior to use, equilibrate the solution to room temperature and vortex to ensure homogeneity. Monitor degradation via periodic HPLC analysis .

Q. Which analytical techniques are most suitable for quantifying Nonanal-DNPH in environmental or biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (360 nm) is widely used for DNPH derivatives. For complex matrices (e.g., air or water samples), pair HPLC with mass spectrometry (LC-MS/MS) to enhance specificity. Gas chromatography (GC) is less common due to the thermal instability of DNPH derivatives. Validate methods using spike-recovery experiments in relevant matrices .

Advanced Research Questions

Q. How can researchers optimize derivatization efficiency for Nonanal-DNPH in low-concentration samples?

- Methodological Answer : Optimize reaction time, temperature, and pH. For trace-level nonanal, extend derivatization to 24 hours at 25°C with 0.1% HCl. Use a DNPH excess (10:1 molar ratio) to drive the reaction. Evaluate efficiency via recovery rates in spiked samples and compare against certified reference materials (CRMs) .

Q. What are the critical parameters for validating a Nonanal-DNPH quantification method in heterogeneous environmental samples?

- Methodological Answer : Key parameters include:

- Linearity : R² ≥ 0.995 over 1–100 µg/mL.

- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, via signal-to-noise ratios.

- Matrix effects : Assess by comparing calibration slopes in solvent vs. matrix-matched standards. Use isotope-labeled internal standards (e.g., Nonanal-DNPH-d₃) to correct for ion suppression in LC-MS/MS .

Q. How do matrix interferences (e.g., co-eluting carbonyl compounds) affect Nonanal-DNPH analysis, and how can they be resolved?

- Methodological Answer : Cross-reactivity with structurally similar aldehydes (e.g., hexanal) can occur. Mitigate this by:

Q. What mechanistic insights can be gained from studying the degradation pathways of Nonanal-DNPH under varying environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., exposure to UV light, elevated temperatures) reveal hydrolysis of the hydrazone bond as the primary pathway. Monitor degradation products (e.g., free nonanal and DNPH) via LC-MS. Kinetic modeling (e.g., first-order decay constants) helps predict shelf-life and environmental persistence .

Data Interpretation & Theoretical Frameworks

Q. How should researchers address contradictions in Nonanal-DNPH recovery rates across different studies?

- Methodological Answer : Discrepancies often arise from differences in derivatization protocols or matrix effects. Conduct a meta-analysis of published methods, focusing on variables like pH, reaction time, and instrumentation. Use consensus protocols (e.g., EPA TO-11A) as a baseline for cross-study comparisons .

Q. What role does acetonitrile solvent purity play in the reproducibility of Nonanal-DNPH analyses?

- Methodological Answer : High-purity acetonitrile (≥99.9%, HPLC grade) minimizes baseline noise in chromatography. Test for UV-absorbing impurities (e.g., acetamide) by running a solvent blank. For trace-level work, use solvents with low water content (<0.1%) to prevent hydrolysis of the DNPH derivative .

Q. How can computational chemistry tools (e.g., DFT) enhance the interpretation of Nonanal-DNPH spectral data?

- Methodological Answer :

Density Functional Theory (DFT) calculations predict UV-Vis absorption maxima and fragmentation patterns in MS. Compare theoretical spectra (e.g., Gaussian software) with experimental data to confirm structural assignments. This approach is particularly useful for identifying unknown degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.